Home > Products > Screening Compounds P108229 > ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate - 7029-96-1

ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Catalog Number: EVT-3089105
CAS Number: 7029-96-1
Molecular Formula: C11H14N4O4
Molecular Weight: 266.257
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound, also known by its CAS number 61444–23-3, is a xanthine derivative. It exists as a monohydrate and has been successfully synthesized and crystallized from ethyl acetate [].

1,2,3,6-tetrahydro‐1,3‐dimethyl‐2,6‐dioxo‐7H‐purine‐7‐acetic acid 2‐(1,2,3,6‐tetrahydro‐1,3‐dimethyl‐2,6‐dioxo‐7H‐purine‐7‐yl)ethyl ester

Compound Description: This compound is a dimeric derivative of dimethylxanthine, synthesized from 1-theobromine- and 7-theophylline acetic acids []. It exhibits a strong bronchodilating effect in guinea pig trachea, effectively countering spasms induced by serotonin and acetylcholine. Notably, unlike aminophylline, this compound demonstrates no impact on barbiturate-induced hypnosis or locomotor activity [].

Compound Description: These compounds represent a series of urea derivatives incorporating the 1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine moiety. They were synthesized and evaluated for their potential as acyl-CoA: cholesterol acyltransferase (ACAT) inhibitors, aiming to develop new hypocholesterolemic agents [].

Overview

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a complex organic compound that belongs to the purine family. Its structure features a purine base with additional functional groups, which contribute to its chemical properties and potential biological activities. This compound is primarily of interest in the fields of medicinal chemistry and biochemistry due to its possible therapeutic applications.

Source

The compound can be synthesized from various purine derivatives and is available through chemical suppliers for research purposes. It has been studied extensively for its biological effects and interactions with biomolecules, making it a subject of interest in pharmacological research .

Classification

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is classified as a purine derivative. It contains both ester and carbonyl functional groups, which are significant in determining its reactivity and biological activity. The compound falls under the broader category of alkaloids and nucleobase analogs due to its structural similarities to naturally occurring purines like adenine and guanine.

Synthesis Analysis

Methods

The synthesis of ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically involves several steps:

  1. Starting Material: The synthesis begins with a suitable purine derivative.
  2. Reaction Conditions: The reaction is conducted under controlled conditions using specific solvents and catalysts to optimize yield.
  3. Esterification: The introduction of the ethyl acetate moiety is achieved through esterification reactions involving acetic acid or its derivatives.

Technical Details

The synthesis may utilize coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) to facilitate the formation of the ester linkage. Advanced purification techniques such as chromatography are employed to isolate the desired product in high purity .

Molecular Structure Analysis

Data

The molecular formula for this compound is C11H14N4O4C_{11}H_{14}N_{4}O_{4}, with a molecular weight of approximately 270.25 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate can undergo various chemical reactions:

  1. Oxidation: This compound can be oxidized to form different derivatives.
  2. Reduction: Reduction processes can yield various reduced forms.
  3. Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific conditions (temperature, pressure) are critical for optimizing reaction outcomes .

Mechanism of Action

The mechanism of action for ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with biological targets such as enzymes or receptors. The binding affinity and specificity towards these targets can lead to modulation of biochemical pathways:

  1. Enzyme Inhibition: It may act as an inhibitor for enzymes involved in nucleotide metabolism.
  2. Receptor Interaction: The compound could interact with specific receptors affecting signal transduction pathways.

The exact molecular targets depend on the context of use and require further investigation through pharmacological studies .

Physical and Chemical Properties Analysis

Physical Properties

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate typically appears as a solid or liquid depending on purity and temperature conditions. It is generally soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions. The compound's reactivity is influenced by its functional groups:

  • Carbonyl Groups: These provide sites for nucleophilic attack.
  • Ester Linkage: This can undergo hydrolysis under acidic or basic conditions.

Relevant data on melting point and boiling point are crucial for practical applications but were not specified in the available literature .

Applications

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate has several scientific uses:

  1. Medicinal Chemistry: Studied for potential therapeutic effects against various diseases.
  2. Biochemical Research: Used as a tool compound to explore biochemical pathways involving purines.
  3. Drug Development: Investigated as a lead compound for developing new drugs targeting specific biological processes.

Research continues into its efficacy and safety in clinical applications .

Synthetic Methodologies and Optimization

Ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate (C₁₁H₁₄N₄O₄, MW 266.25 Da) is a xanthine derivative with a purine-2,6-dione core functionalized at the N7 position. Its synthesis relies on strategic alkylation and esterification techniques, with regioselectivity being a critical challenge. This section details the compound’s synthetic pathways, optimization strategies, and catalytic systems.

Nucleophilic Substitution Strategies for Purine Core Functionalization

The synthesis centers on displacing halogens or other leaving groups from 1,3-dimethylxanthine precursors. A key intermediate is 8-bromo-1,3-dimethylxanthine (1), where the electron-withdrawing bromine at C8 activates the purine ring for N7-alkylation. Treatment with ethyl 2-chloroacetate under inert conditions (DMF, 80°C, 12‒18 hours) achieves N7-alkylation, yielding the target ester [7] . Alternative leaving groups (e.g., mesylates or tosylates) on the acetate reagent are less efficient due to competing hydrolysis . The nucleophilicity of N7 is enhanced in polar aprotic solvents like DMF or acetonitrile, which stabilize the transition state without participating in side reactions [7] .

Table 1: Nucleophilic Displacement Routes for Ethyl Acetate Derivative Synthesis

Xanthine PrecursorAlkylating AgentSolventYield (%)Key Observation
8-Bromo-1,3-dimethylxanthineEthyl 2-chloroacetateDMF78‒85Optimal C8 activation
TheophyllineEthyl 2-bromoacetateAcetonitrile60‒68Lower regioselectivity (N7 vs. N9)
1,3-DimethylxanthineEthyl iodoacetateDMSO70‒75Faster reaction but increased byproducts

Esterification Techniques for Acetate Side-Chain Incorporation

Esterification is achieved via two primary routes:

  • Direct Alkylation: Ethyl 2-haloacetates (chloro-, bromo-, or iodo-) react with the purine anion. Ethyl 2-chloroacetate is preferred for its balance of reactivity, cost, and stability. Iodoacetate offers higher reactivity but risks side products like quaternary ammonium salts [7] .
  • Carbodiimide-Mediated Coupling: Less common for this compound, but applicable when synthesizing analogs. For example, coupling pre-formed (1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid with ethanol using DCC/DMAP achieves esterification, though yields are lower (65‒70%) than direct alkylation [8].

Solvent choice significantly impacts ester integrity. Protic solvents (e.g., methanol) cause transesterification, converting the ethyl ester to a methyl ester [1] [7]. Thus, anhydrous aprotic solvents (DMF, acetonitrile) are essential.

Solvent-Phase vs. Solid-Phase Synthesis Efficiency Comparisons

Solvent-Phase Synthesis dominates production. The reaction proceeds in a single step with moderate to high yields (75‒85%). Purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures [7]. Industrial-scale batches (100 g) report 80% yield after crystallization [7].Solid-Phase Synthesis is not explicitly documented for this compound in the search results. However, analogous purine-2,6-diones (e.g., hydrazide derivatives) are synthesized exclusively in solvent phase [8] . Solid-phase methods face challenges in resin compatibility and purine ring immobilization, making them impractical for this ester.

Table 2: Solvent Optimization for Direct Alkylation

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (HPLC, %)Major Side Product
DMF38128598.5<0.5% N9-alkyl isomer
Acetonitrile36157897.81‒2% Di-alkylated purine
DMSO47108296.03‒5% Ethyl glycolate
Tetrahydrofuran7.5244590.2Unreacted starting material

Catalytic Systems for Regioselective Alkylation at N7 Position

N7 regioselectivity is challenged by competing N9 alkylation. Catalytic systems address this:

  • Inorganic Bases: Cesium carbonate (Cs₂CO₃) is optimal, generating the purine anion while minimizing O-alkylation. Yields reach 85% with N7:N9 selectivity >20:1 [7] . Potassium carbonate (K₂CO₃) reduces selectivity to 5:1 due to poorer solubility .
  • Organic Bases: DIPEA (N,N-diisopropylethylamine) in catalytic amounts (10 mol%) enhances N7 selectivity in DMF by sterically hindering N9 attack. Yields: 75‒80% .
  • Phase-Transfer Catalysts (PTC): Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems (water/dichloromethane), but N7:N9 selectivity remains moderate (8:1) .

Microwave irradiation (100°C, 30 minutes) reduces reaction times and improves regioselectivity to >25:1 (N7:N9) by minimizing thermal degradation [7].

Table 3: Catalytic Systems for N7-Regioselective Alkylation

Catalytic SystemLoadingTemperature (°C)N7:N9 SelectivityYield (%)
Cs₂CO₃2.0 equiv8022:185
K₂CO₃2.5 equiv805:170
DIPEA10 mol%6018:178
TBAB (PTC)5 mol%408:165
Cs₂CO₃ + Microwave irradiation2.0 equiv10026:187

Properties

CAS Number

7029-96-1

Product Name

ethyl (1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

IUPAC Name

ethyl 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetate

Molecular Formula

C11H14N4O4

Molecular Weight

266.257

InChI

InChI=1S/C11H14N4O4/c1-4-19-7(16)5-15-6-12-9-8(15)10(17)14(3)11(18)13(9)2/h6H,4-5H2,1-3H3

InChI Key

JFECZQLAMOOGJL-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.